2,2-Difluoroethyl chloranesulfonate
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Overview
Description
Scientific Research Applications
- Researchers have demonstrated electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent. This method provides access to a wide range of 2,2-difluoroethylated nucleophiles, including drugs like Captopril, Normorphine, and Mefloquine .
- Fluorinated compounds play a crucial role in materials science and agrochemicals. The difluoroethyl group’s lipophilicity and acidity modulation make it valuable for designing novel materials .
- The C–F bonds in the difluoroethyl group contribute to metabolic stability, making it a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .
- Hypervalent iodine reagents allow for selective functionalization of nucleophiles. Researchers have used 2,2-difluoroethyl chloranesulfonate to selectively modify sulfur, nitrogen, and oxygen nucleophiles .
Medicinal Chemistry and Drug Design
Materials Science and Agrochemistry
Metabolic Stability and Bioisosteres
Organic Synthesis and Functionalization
Safety and Hazards
2,2-Difluoroethyl chloranesulfonate is used for research and development purposes . It’s important to handle it with care, using appropriate safety measures. Although the specific safety data sheet for this compound is not available, related compounds are known to be flammable and may cause skin burns and eye damage .
properties
IUPAC Name |
2-chlorosulfonyloxy-1,1-difluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2O3S/c3-9(6,7)8-1-2(4)5/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAHOGDIIMTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl chloranesulfonate |
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